

comparative analysis of the spectral data of 2-Methylbenzofuran-6-ol

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Compound of Interest

Compound Name: 2-Methylbenzofuran-6-ol

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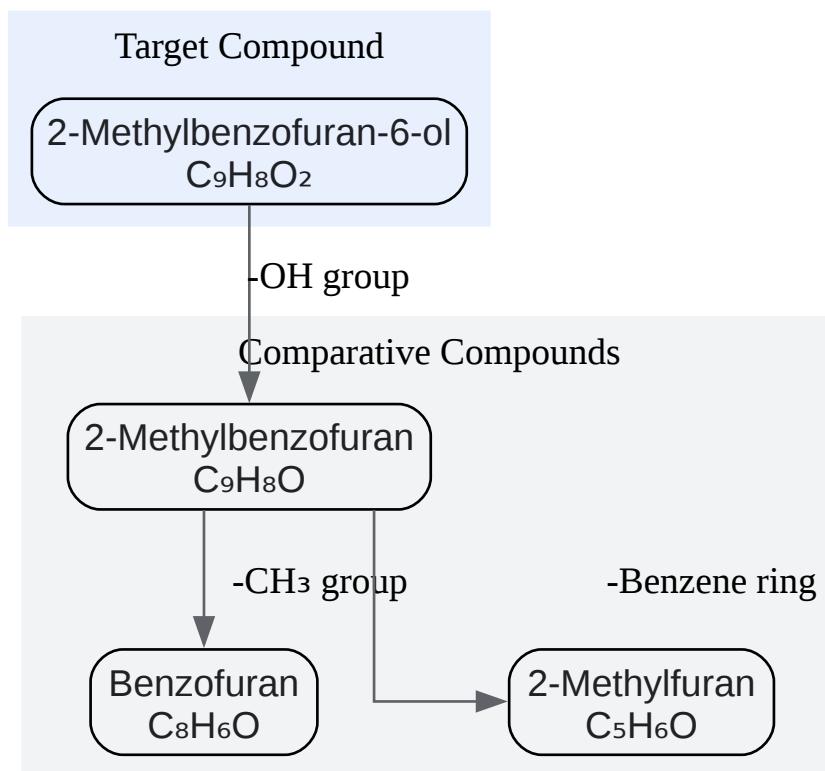
A Comparative Spectroscopic Guide to 2-Methylbenzofuran-6-ol

This guide provides an in-depth comparative analysis of the spectral data for **2-Methylbenzofuran-6-ol**, a significant heterocyclic compound utilized as a versatile intermediate in medicinal chemistry and drug discovery.^[1] Its unique structure, featuring a fused benzofuran core with hydroxyl and methyl substituents, gives rise to a distinct spectroscopic fingerprint.^[1] For researchers in drug development and organic synthesis, a thorough understanding of this fingerprint is paramount for unambiguous identification, purity assessment, and structural elucidation of novel derivatives.

This document moves beyond a simple data repository. It offers a comparative perspective, analyzing the spectral characteristics of **2-Methylbenzofuran-6-ol** alongside structurally related analogs: 2-Methylbenzofuran, Benzofuran, and 2-Methylfuran. By examining the spectral shifts and pattern changes resulting from the addition or removal of key functional groups, we can gain deeper insights into structure-property relationships. All data presented is supported by experimental evidence from reputable sources.

Structural Overview and Comparative Rationale

The core of our analysis centers on how the hydroxyl (-OH) and methyl (-CH₃) groups on the benzofuran scaffold influence the overall spectral output.



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Caption: Structural relationships between the target and comparative compounds.

Mass Spectrometry: Unraveling Fragmentation Pathways

Mass spectrometry (MS) provides the molecular weight and critical information about a compound's substructures through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
- Injection: Inject 1 μ L of the sample solution into the GC-MS instrument equipped with a standard non-polar column (e.g., DB-5ms).

- GC Separation: Employ a temperature program, for instance, starting at 50°C, holding for 2 minutes, then ramping to 250°C at a rate of 10°C/min.
- Ionization: Utilize standard Electron Ionization (EI) at 70 eV.
- Detection: Scan a mass range from m/z 40 to 300.

Data for 2-Methylbenzofuran-6-ol

The mass spectrum is defined by its molecular ion peak (M^+), which confirms the molecular weight.

Parameter	Value	Interpretation
Molecular Formula	$C_9H_8O_2$	-
Molecular Weight	148.16 g/mol	[1] [2]
Molecular Ion (M^+)	m/z 148	Corresponds to the intact molecule. [1]
Key Fragments	m/z 133, 105, 77	Corresponds to losses of key groups (e.g., $-CH_3$, $-CO$).

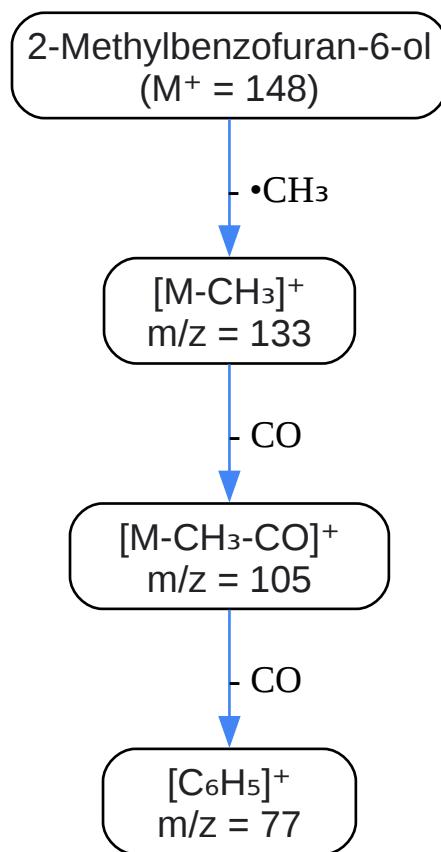
Comparative MS Data

Compound	MW	Molecular Ion (M^+)	Base Peak	Key Fragments
2-Methylbenzofuran	132.16	m/z 132 [3] [4]	m/z 131	m/z 103, 77 [3]
Benzofuran	118.13	m/z 118	m/z 118	m/z 90, 63
2-Methylfuran	82.10	m/z 82	m/z 82	m/z 53, 39

Analysis and Interpretation

The presence of the hydroxyl group in **2-Methylbenzofuran-6-ol** ($M^+ = 148$) introduces fragmentation pathways not seen in 2-Methylbenzofuran ($M^+ = 132$). The primary fragmentation of 2-Methylbenzofuran involves the loss of a hydrogen atom from the methyl group to form a stable benzopyrylium-like cation at m/z 131, which is its base peak.[3][4]

For **2-Methylbenzofuran-6-ol**, a significant initial fragmentation is the loss of a methyl radical ($\cdot\text{CH}_3$) to yield a fragment at m/z 133. Subsequent loss of carbon monoxide (CO) from the furan ring is a common pathway for benzofurans, leading to further fragmentation. The presence of the phenolic -OH group offers additional fragmentation routes, such as the loss of CO from the phenol ring system under certain conditions.



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Caption: Plausible MS fragmentation pathway for **2-Methylbenzofuran-6-ol**.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact.
- Data Acquisition: Co-add 16-32 scans over a range of 4000-600 cm^{-1} with a resolution of 4 cm^{-1} .
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Spectral Data Comparison

Vibrational Mode	2-Methylbenzofuran-6-ol (cm ⁻¹)	2-Methylbenzofuran (cm ⁻¹)	Interpretation of Difference
O-H Stretch (Phenol)	~3600-3200 (Broad) [1]	Absent	The prominent broad peak is the definitive signature of the hydroxyl group, absent in the analog.
C-H Stretch (Aromatic)	~3100-3000	~3100-3000	Characteristic of C-H bonds on the benzene ring, present in both.
C-H Stretch (Aliphatic)	~2950-2850	~2950-2850	Represents the C-H bonds of the methyl group, present in both.
C=C Stretch (Aromatic)	~1600-1450	~1600-1450	Indicates the presence of the aromatic benzofuran core in both molecules.
C-O Stretch (Aryl Ether)	~1250	~1250	Characteristic of the furan ring's ether linkage.
C-O Stretch (Phenol)	~1200	Absent	A strong band confirming the C-O bond of the phenolic group.

The most striking difference is the presence of a strong, broad absorption band between 3200 and 3600 cm⁻¹ in the spectrum of **2-Methylbenzofuran-6-ol**.^[1] This band is characteristic of the O-H stretching vibration of a phenolic hydroxyl group, which is broadened due to hydrogen bonding. This feature is completely absent in the spectrum of 2-Methylbenzofuran, making IR spectroscopy a quick and effective method for distinguishing between these two compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR provides the most detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^1H NMR Acquisition: Acquire the proton spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A greater number of scans is required due to the low natural abundance of ^{13}C .

^1H NMR Spectral Data

Compound	$-\text{CH}_3$ (s)	Furan-H (s)	Aromatic-H (m)	$-\text{OH}$ (s, broad)
2-Methylbenzofuran-6-ol	~2.55 ppm[1]	~6.5 ppm	~6.90-7.50 ppm[1]	~9.0-10.0 ppm (solvent dependent)
2-Methylbenzofuran-7-n	~2.45 ppm	~6.4 ppm	~7.10-7.60 ppm	Absent
Benzofuran	Absent	~6.7 ppm (d)	~7.20-7.60 ppm	Absent
2-Methylfuran	~2.26 ppm[5]	~5.93, 6.23, 7.25 ppm (m)[5]	Absent	Absent

Analysis:

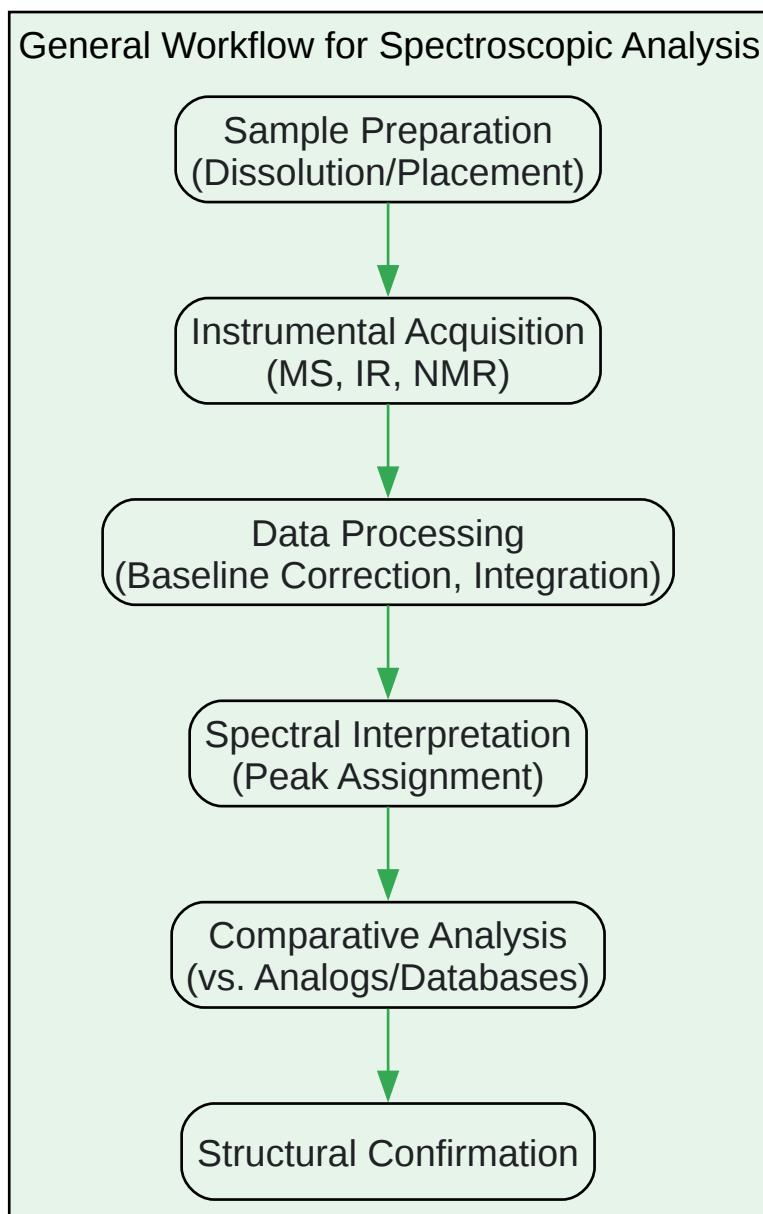
- Hydroxyl (-OH) Effect: The electron-donating hydroxyl group in **2-Methylbenzofuran-6-ol** causes a slight upfield shift (to lower ppm values) for the protons on the benzene ring compared to 2-Methylbenzofuran, due to increased electron density. The phenolic proton itself gives a characteristic broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
- Methyl (-CH₃) Effect: The methyl protons in all relevant compounds appear as sharp singlets around 2.2-2.6 ppm. The absence of this signal is a clear differentiator for Benzofuran.
- Benzene Ring Effect: Comparing 2-Methylbenzofuran with 2-Methylfuran highlights the significant downfield shift of the furan protons when fused to the deshielding benzene ring.

¹³C NMR Spectral Data

Compound	-CH ₃	Furan Carbons	Benzene Carbons	Phenolic C-OH
2-Methylbenzofuran-6-ol	~14 ppm	~102, 155 ppm	~110-130 ppm	~155-160 ppm
2-Methylbenzofuran	~14 ppm	~103, 155 ppm	~111-130, 155 ppm	Absent
Benzofuran	Absent	~107, 145 ppm[6]	~112-128, 155 ppm[6]	Absent

Analysis:

- The most significant feature in the ¹³C NMR spectrum of **2-Methylbenzofuran-6-ol** is the quaternary carbon signal for the C-OH group, which appears far downfield (~155-160 ppm) due to the deshielding effect of the attached oxygen atom.
- The chemical shifts of the other aromatic carbons are also modulated by the hydroxyl group's electron-donating nature.
- The methyl carbon consistently appears upfield around 14 ppm.



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Caption: A self-validating workflow for structural elucidation.

Conclusion

The spectroscopic analysis of **2-Methylbenzofuran-6-ol** reveals a set of unique fingerprints that are directly correlated with its molecular structure. Mass spectrometry confirms its molecular weight of 148.16 g/mol and shows characteristic fragmentation.[1][2] IR spectroscopy provides definitive evidence of the phenolic hydroxyl group via a broad O-H

stretch around 3200-3600 cm⁻¹.^[1] Finally, ¹H and ¹³C NMR spectroscopy offer a complete map of the proton and carbon environments, with the chemical shifts of the aromatic nuclei being particularly sensitive to the electronic effects of the hydroxyl substituent.

By comparing these data with those of 2-Methylbenzofuran, Benzofuran, and 2-Methylfuran, we can systematically attribute specific spectral features to individual functional groups. This comparative approach not only strengthens the structural assignment of the target compound but also provides a valuable educational framework for scientists and researchers working with substituted heterocyclic systems.

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